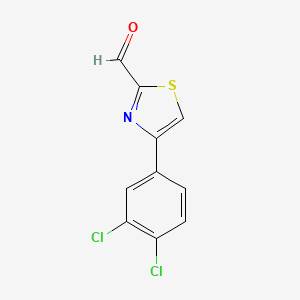

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde

Descripción general

Descripción

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophilic reagent used.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown promising anticancer properties in various studies. Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells through different mechanisms.

- Mechanism of Action : The presence of electronegative substituents like chlorine enhances the efficacy of thiazole derivatives against cancer cell lines. For instance, a study demonstrated that 4-(3,4-dichlorophenyl)-1,3-thiazole-2-carbaldehyde derivatives exhibited significant antiproliferative activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) .

- Case Study : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. Among these, compounds with halogen substitutions showed enhanced activity due to their ability to interact with cellular targets effectively .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens.

- Bacterial Activity : Studies have reported that thiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Fungal Activity : The compound also demonstrated antifungal properties against drug-resistant strains of Candida species. It disrupted cell wall integrity, leading to increased susceptibility to osmotic pressure and eventual cell lysis .

Anti-inflammatory Applications

Thiazole compounds have been investigated for their anti-inflammatory properties.

- Mechanism : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory mediators such as nitric oxide and cytokines. Compounds similar to this compound have shown potential in reducing inflammation by targeting cyclooxygenase enzymes .

- Research Findings : A study highlighted the effectiveness of thiazole derivatives in inhibiting COX-2 activity, suggesting their potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases anticancer potency |

| Aromatic rings | Enhances binding affinity to targets |

| Electron-withdrawing groups | Improves antimicrobial activity |

Research indicates that specific substitutions on the thiazole ring can significantly influence biological activity. For example, compounds with para-halogenated phenyl groups exhibited enhanced anticancer and antimicrobial activities due to their electronic properties .

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular membranes in microorganisms. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its reactivity and biological activity.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dichlorophenyl isocyanate: A related compound used in organic synthesis and as a chemical intermediate.

3,4-Dichlorophenyl isothiocyanate: Another similar compound with applications in the synthesis of thiourea derivatives.

3,4-Dichlorophenol: A chlorinated phenol derivative with antimicrobial properties.

Uniqueness

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde functional group, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Actividad Biológica

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a dichlorophenyl group at the 4-position and an aldehyde functional group at the 2-position. Its molecular formula is C10H6Cl2N2OS, with a molecular weight of approximately 258.12 g/mol. The thiazole structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, potentially due to its ability to disrupt cellular membranes or inhibit key enzymatic pathways in microorganisms. The compound's lipophilicity, enhanced by the dichlorophenyl moiety, may facilitate better interaction with microbial targets.

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in several studies. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation in various human cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve the induction of apoptotic pathways, leading to cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.10 | Induction of apoptosis |

| HepG2 | 5.36 | Cell cycle arrest |

| HT29 | 3.21 | Apoptotic signaling pathways |

3. Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anticonvulsant effects. Studies utilizing picrotoxin-induced convulsion models have shown that derivatives of thiazole compounds can provide significant protection against seizures . The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring can enhance anticonvulsant efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound may inhibit microbial growth by disrupting membrane integrity or inhibiting essential enzymes.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Anticonvulsant Mechanism : Interaction with GABA receptors and voltage-gated ion channels has been suggested as a pathway for its anticonvulsant effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cancer Cell Proliferation : In vitro assays revealed that this compound significantly reduced the viability of cancer cells at low concentrations (IC50 values ranging from 3.21 to 10.10 µg/mL) .

- Anticonvulsant Testing : In animal models, compounds derived from thiazole showed protective effects against induced seizures with median effective doses lower than those required for traditional anticonvulsants .

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NOS/c11-7-2-1-6(3-8(7)12)9-5-15-10(4-14)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXFBRJMPVSEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241020 | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383143-03-1 | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383143-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.